(R)-4-hydroxy-N,N-diphenylpent-2-ynamide: A Comprehensive Technical Guide
(R)-4-hydroxy-N,N-diphenylpent-2-ynamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of the core basic properties of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide, a chiral ynamide with potential applications in organic synthesis and medicinal chemistry. Due to the limited specific literature on this particular molecule, this document integrates established knowledge of the ynamide class of compounds with prospective experimental protocols and theoretical considerations to offer a comprehensive resource for researchers.
Introduction: The Ynamide Functional Group - A Balance of Stability and Reactivity
Ynamides are a fascinating class of organic compounds characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, with an electron-withdrawing group on the nitrogen. This arrangement confers a unique electronic structure that balances the high reactivity of ynamines with enhanced stability, making them versatile and valuable building blocks in modern organic synthesis.[1][2] The presence of the electron-withdrawing group delocalizes the nitrogen lone pair, which significantly improves their thermal and hydrolytic stability compared to the more labile ynamines.[1][2] This stability allows for their purification by standard techniques like silica gel chromatography and enables a broader range of synthetic transformations.[3]
(R)-4-hydroxy-N,N-diphenylpent-2-ynamide incorporates several key structural features: a chiral secondary alcohol, a sterically demanding N,N-diphenylamide moiety, and the core ynamide functionality. These features suggest its potential as a chiral building block in asymmetric synthesis and as a scaffold for the development of novel bioactive molecules.
Physicochemical and Basic Properties
Table 1: Core Physicochemical Properties of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide
| Property | Value / Predicted Behavior | Source / Rationale |
| CAS Number | 899809-61-1 | [4] |
| Molecular Formula | C₁₇H₁₅NO₂ | [4] |
| Molecular Weight | 265.31 g/mol | [4][5] |
| Appearance | Likely a solid at room temperature | Based on similar N,N-disubstituted amides. |
| pKa (of the hydroxyl proton) | Predicted to be weakly acidic | The electron-withdrawing nature of the ynamide and phenyl groups may slightly lower the pKa of the hydroxyl proton compared to a simple secondary alcohol. However, it is not expected to be a strong acid. |
| Basicity (of the amide nitrogen) | Very weakly basic | The lone pair of the nitrogen atom is significantly delocalized into the carbonyl group and the alkyne, a defining characteristic of amides that greatly reduces their basicity.[6][7] Protonation, if it occurs, is more likely on the carbonyl oxygen.[8] |
| Solubility | Predicted to be soluble in a range of organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. | The diphenylamide group imparts significant nonpolar character, while the hydroxyl and amide groups provide some polarity. The solubility in polar organic solvents is expected to be good.[9] |
| Stability | Expected to have good thermal and hydrolytic stability under neutral and basic conditions compared to ynamines.[1][2] | The delocalization of the nitrogen lone pair enhances stability.[1][2] Strong acidic conditions may lead to hydrolysis. |
| Chirality | Contains one stereocenter at the C4 position, with the (R)-configuration specified. | The chiral nature of this molecule makes it a candidate for applications in asymmetric synthesis and as a chiral probe. |
Proposed Synthesis and Characterization
A plausible synthetic route to (R)-4-hydroxy-N,N-diphenylpent-2-ynamide is via a copper-catalyzed coupling reaction, a widely used method for ynamide synthesis.[2][10]
Proposed Synthetic Workflow
The proposed synthesis involves the coupling of a suitable chiral propargyl alcohol derivative with diphenylamine in the presence of a copper catalyst. A more direct and likely successful approach would be the coupling of diphenylamine with a suitable activated form of (R)-4-hydroxypent-2-ynoic acid. However, a more common and modular approach for ynamide synthesis is the coupling of an amide with an alkynyl halide. Therefore, a hypothetical two-step synthesis is proposed starting from a commercially available chiral precursor.
Caption: Proposed two-step synthesis of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (R)-1-Bromo-3-butyn-2-ol
-
To a solution of (R)-3-butyn-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of bromine (1.2 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1-bromo-3-butyn-2-ol.
Step 2: Copper-Catalyzed Synthesis of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide
-
To an oven-dried flask, add copper(I) iodide (CuI, 0.1 eq), N,N'-dimethylethylenediamine (DMEDA, 0.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solution of diphenylamine (1.2 eq) and (R)-1-bromo-3-butyn-2-ol (1.0 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-4-hydroxy-N,N-diphenylpent-2-ynamide.
Spectroscopic Characterization
The identity and purity of the synthesized (R)-4-hydroxy-N,N-diphenylpent-2-ynamide would be confirmed using a suite of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Aromatic protons (10H) in the range of 7.0-7.5 ppm.- A quartet or multiplet for the methine proton (CH-OH) around 4.5-5.0 ppm.- A doublet for the methyl protons (CH₃) around 1.4-1.6 ppm.- A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O. | These chemical shifts are characteristic for the respective protons in similar chemical environments.[1] |
| ¹³C NMR | - Aromatic carbons in the range of 120-145 ppm.- Two signals for the alkyne carbons in the range of 70-90 ppm.- A signal for the carbonyl carbon around 160-170 ppm.- A signal for the methine carbon (CH-OH) around 60-70 ppm.- A signal for the methyl carbon (CH₃) around 20-25 ppm. | These are typical chemical shift ranges for the carbons in these functional groups.[1] |
| IR Spectroscopy | - A sharp, medium-intensity peak for the alkyne C≡C stretch around 2100–2260 cm⁻¹.- A strong absorption for the amide C=O stretch around 1630–1680 cm⁻¹.- A broad O-H stretch from the alcohol around 3200-3600 cm⁻¹.- C-H stretches for aromatic and aliphatic protons. | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[1][11] |
| Mass Spectrometry (ESI-MS) | - A prominent peak for the protonated molecule [M+H]⁺ at m/z 266.12. | This would confirm the molecular weight of the compound. |
| Chiral HPLC | - Separation of the (R) and (S) enantiomers on a suitable chiral stationary phase. | This is essential to determine the enantiomeric purity of the synthesized material.[12][13] |
Potential Biological Activity and Applications
While no specific biological data for (R)-4-hydroxy-N,N-diphenylpent-2-ynamide has been reported, its structural motifs suggest potential areas for investigation. The N-aryl amide substructure is present in a number of biologically active compounds.[14] The ynamide functionality itself is a versatile handle for further chemical modification and could be explored for its potential to interact with biological targets.
Hypothetical Biological Evaluation Workflow
Given the presence of the N,N-diphenyl group, which is found in some compounds with anticancer activity, a primary area of investigation could be its cytotoxic effects.
Caption: A potential workflow for the initial biological evaluation of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide.
Proposed In Vitro Cytotoxicity Assay Protocol (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, HeLa, PC-3) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (R)-4-hydroxy-N,N-diphenylpent-2-ynamide in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[15]
Conclusion
(R)-4-hydroxy-N,N-diphenylpent-2-ynamide is a chiral ynamide with a unique combination of structural features that make it an interesting target for further research. While specific experimental data on this compound is scarce, this guide provides a comprehensive overview of its predicted basic properties, a plausible synthetic route, and a framework for its characterization and potential biological evaluation based on the well-established chemistry of ynamides. The protocols and insights presented here are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery who are interested in exploring the potential of this and other novel ynamide-containing molecules.
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